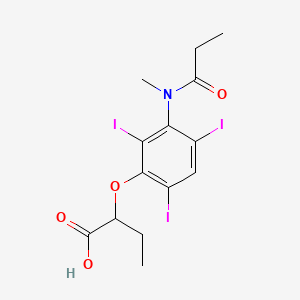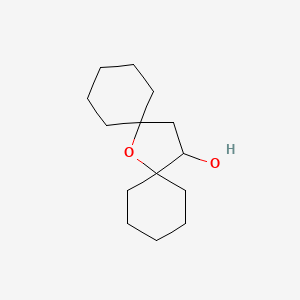
2-Methyl-1,4-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-dithiane is an organosulfur compound with the molecular formula C5H10S2. It is a derivative of 1,4-dithiane, where a methyl group is substituted at the second position. This compound is part of the dithiane family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-dithiane can be synthesized through the alkylation of 1,2-ethanedithiol with 2-bromo-2-methylpropane. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol groups, followed by the addition of the alkyl halide to form the dithiane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-dithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The methyl group and the sulfur atoms in the dithiane ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various alkylated dithiane derivatives.
Applications De Recherche Scientifique
2-Methyl-1,4-dithiane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of dithiane derivatives in drug development, particularly for their ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-dithiane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dithiane: The parent compound, which lacks the methyl substitution.
1,3-Dithiane: Another isomer with different reactivity and applications.
1,2-Dithiolane: A related compound with a five-membered ring structure.
Uniqueness
2-Methyl-1,4-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This substitution can enhance the compound’s stability and make it more suitable for specific synthetic applications compared to its non-methylated counterparts .
Propriétés
Numéro CAS |
36673-99-1 |
|---|---|
Formule moléculaire |
C5H10S2 |
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
2-methyl-1,4-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3 |
Clé InChI |
JMDYHOLGUWKACX-UHFFFAOYSA-N |
SMILES canonique |
CC1CSCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)




![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)

